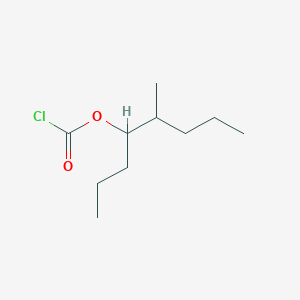
5-Methyloctan-4-yl carbonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyloctan-4-yl carbonochloridate is a chemical compound with the molecular formula C10H19ClO2. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its unique structure, which includes a carbonochloridate group attached to a 5-methyloctan-4-yl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyloctan-4-yl carbonochloridate typically involves the reaction of 5-methyloctan-4-ol with phosgene or its derivatives. One common method uses triphosgene as the chlorinating agent. The reaction is carried out in an inert solvent such as dichloromethane or 1,2-dichloroethane, under controlled temperature conditions (usually around 0-5°C) to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield. The use of automated systems also minimizes human error and enhances safety during the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyloctan-4-yl carbonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-methyloctan-4-ol and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Dichloromethane and 1,2-dichloroethane are frequently used as solvents.
Catalysts: Catalysts such as N,N-dimethylacetamide (DMAC) can be used to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield an amide, while reacting with an alcohol would produce an ester.
Applications De Recherche Scientifique
5-Methyloctan-4-yl carbonochloridate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in the modification of biomolecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-Methyloctan-4-yl carbonochloridate involves the formation of a reactive intermediate that can undergo nucleophilic attack. The carbonochloridate group is highly electrophilic, making it susceptible to nucleophilic substitution reactions. This reactivity is harnessed in various synthetic applications to form new carbon-carbon or carbon-heteroatom bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyloctan-4-yl acetate
- 5-Methyloctan-4-yl bromide
- 5-Methyloctan-4-yl iodide
Uniqueness
Compared to its analogs, 5-Methyloctan-4-yl carbonochloridate is unique due to its high reactivity and versatility in forming various substituted products. Its carbonochloridate group provides a distinct advantage in synthetic applications, making it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
59734-24-6 |
|---|---|
Formule moléculaire |
C10H19ClO2 |
Poids moléculaire |
206.71 g/mol |
Nom IUPAC |
5-methyloctan-4-yl carbonochloridate |
InChI |
InChI=1S/C10H19ClO2/c1-4-6-8(3)9(7-5-2)13-10(11)12/h8-9H,4-7H2,1-3H3 |
Clé InChI |
DJDOLGDERCIKNP-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C(CCC)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate](/img/structure/B14601198.png)

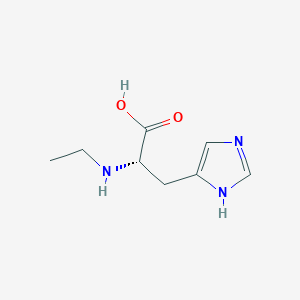


![1,4-Dithiaspiro[4.4]nonane 1-oxide](/img/structure/B14601226.png)

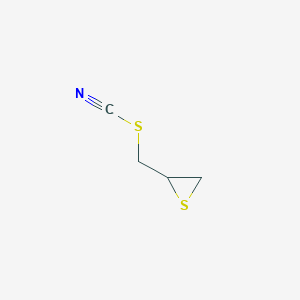
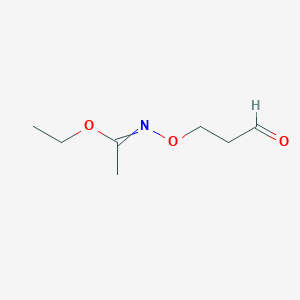
![4-[4-(Morpholin-4-yl)phenyl]butanoic acid](/img/structure/B14601265.png)
![2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14601271.png)
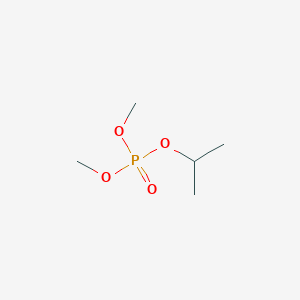
![1-(3,4-Dichlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14601284.png)
